

# Application Note: Quantification of Metoprolol in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Metolol*

Cat. No.: *B1614516*

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## Introduction

Metoprolol is a selective  $\beta_1$ -adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2][3] Accurate quantification of Metoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][4] This application note presents a sensitive, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Metoprolol in human plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity for clinical and research applications.

## Analytical Method

A summary of the LC-MS/MS method parameters for the quantification of Metoprolol is provided below.

**Sample Preparation:** A straightforward protein precipitation method is employed for the extraction of Metoprolol from human plasma, ensuring high recovery and minimal matrix effects.[4] Alternatively, liquid-liquid extraction offers a cost-effective approach with high extraction efficiency.[1][5][6][7]

**Chromatographic Separation:** Chromatographic separation is achieved on a C18 reversed-phase column under isocratic conditions.[4] The mobile phase composition and flow rate are

optimized to ensure a short run time and good peak shape for Metoprolol and the internal standard.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.<sup>[4]</sup> Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Metoprolol and its internal standard.<sup>[1][8]</sup>

## Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the key quantitative performance parameters is presented in the tables below, showcasing data from various validated methods for comparison.

Table 1: Linearity and Sensitivity of Metoprolol Quantification Methods

| Parameter                                    | Method 1 <sup>[4]</sup> | Method 2 <sup>[8]</sup> | Method 3 <sup>[1]</sup> | Method 4 <sup>[9]</sup> |
|--|-------------------------|-------------------------|-------------------------|-------------------------|
| Linearity Range (ng/mL)                      | 3.03 - 416.35           | 0.005 - 1.0 (µg/L)      | 5 - 500                 | 10 - 5000               |
| Correlation Coefficient (r <sup>2</sup> )    | > 0.999                 | > 0.99                  | > 0.995                 | Not Reported            |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.03                    | 0.042 (ng/L)            | 5                       | 10                      |

Table 2: Precision and Accuracy of Metoprolol Quantification Methods

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV)[4] | Inter-day Precision (%CV)[4] | Accuracy (%) [4] |
|----------|-----------------------|------------------------------|------------------------------|------------------|
| Low      | 6.06                  | 10.65                        | 8.51                         | 95.20            |
| Medium   | 181.68                | 2.54                         | 5.01                         | 99.96            |
| High     | 363.36                | 3.28                         | 6.32                         | 97.83            |

Note: Precision and accuracy data from other methods confirm values within the generally accepted limit of  $\leq 15\%$  for precision and 85-115% for accuracy.[8][9]

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) [4] | Matrix Effect (%) [4] |
|----------|-----------------------|------------------|-----------------------|
| Low      | 6.06                  | 76.06            | 93.67                 |
| Medium   | 181.68                | 95.25            | 104.19                |
| High     | 363.36                | 89.78            | 98.54                 |

Note: Another study reported extraction efficiency to be consistently greater than 90%.[1]

## Experimental Protocols

### 1. Sample Preparation (Protein Precipitation)[4]

- To 200  $\mu\text{L}$  of plasma sample, add 20  $\mu\text{L}$  of internal standard (IS) working solution (e.g., Hydroxypioglitazone) and 20  $\mu\text{L}$  of methanol.
- Vortex the mixture for 10 seconds.
- Add 760  $\mu\text{L}$  of methanol to precipitate proteins and vortex for 30 seconds.
- Centrifuge the mixture at 13,000 rpm for 10 minutes.

- Transfer 200  $\mu$ L of the supernatant to a new tube.
- Add 50  $\mu$ L of 0.25% formic acid solution.
- Vortex mix and inject into the LC-MS/MS system.

## 2. Chromatographic Conditions[4]

- HPLC System: Agilent 1200 series or equivalent
- Column: Ultimate XB-C18 (150 x 2.1 mm, 5  $\mu$ m)
- Mobile Phase: Methanol:Water with 0.2% Formic Acid (65:35, v/v)
- Flow Rate: 0.2 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 35°C
- Autosampler Temperature: 15°C
- Total Run Time: 3 minutes

## 3. Mass Spectrometric Conditions[4]

- Mass Spectrometer: API 4000™ LC-MS/MS system or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI)
- MRM Transitions:
  - Metoprolol: m/z 268.1  $\rightarrow$  115.6
  - Hydroxypioglitazone (IS): m/z 373.1  $\rightarrow$  150.2
- Ion Spray Voltage: 5500 V
- Temperature: 500°C

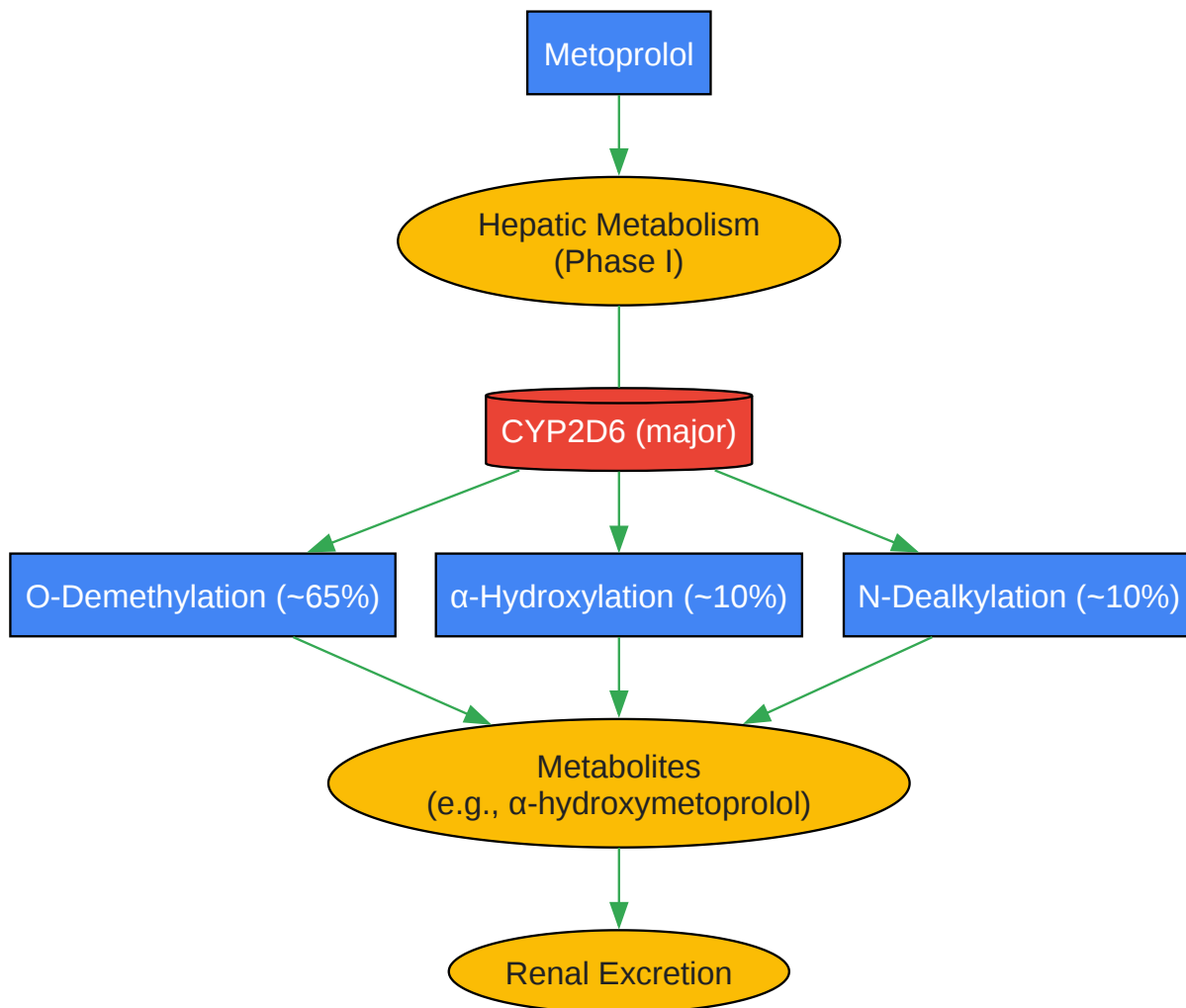
- Nebulizer Gas (GS1): 40 psi
- Turbo Gas (GS2): 60 psi
- Curtain Gas (CUR): 25 psi

## Visualizations



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Caption: Experimental workflow for Metoprolol quantification.



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Caption: Pharmacokinetic pathway of Metoprolol metabolism.

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